4-aminopyridin-3-ol
CAS No.: 52334-53-9
Cat. No.: VC21338146
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 52334-53-9 |
---|---|
Molecular Formula | C5H6N2O |
Molecular Weight | 110.11 g/mol |
IUPAC Name | 4-aminopyridin-3-ol |
Standard InChI | InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) |
Standard InChI Key | DBDKLFOUWUHPDW-UHFFFAOYSA-N |
SMILES | C1=CN=CC(=C1N)O |
Canonical SMILES | C1=CN=CC(=C1N)O |
Appearance | White Solid |
Chemical Structure and Properties
4-Aminopyridin-3-ol is a heterocyclic organic compound with a pyridine core structure substituted with amino and hydroxyl groups. The molecule features a planar structure with an electron-rich nitrogen atom that enhances its nucleophilicity in chemical reactions.
Basic Chemical Information
Property | Value |
---|---|
IUPAC Name | 4-aminopyridin-3-ol |
Molecular Formula | C₅H₆N₂O |
Molecular Weight | 110.11 g/mol |
CAS Number | 6320-39-4 |
Appearance | Light yellow to brown powder or crystalline solid |
Melting Point | 145-149°C |
Boiling Point | 508.9±35.0°C (Predicted) |
Density | 1.320±0.06 g/cm³ (Predicted) |
pKa | 5.04±0.18 (Predicted) |
The hydrochloride salt form of this compound (4-aminopyridin-3-ol hydrochloride) has a molecular formula of C₅H₇ClN₂O and a molecular weight of 146.57 g/mol, with CAS number 1206679-69-7 (or alternatively reported as 52334-53-9) .
Structural Characteristics
The compound possesses several key structural features that contribute to its chemical behavior:
-
A pyridine ring with nitrogen at position 1
-
An amino group (-NH₂) at position 4
-
A hydroxyl group (-OH) at position 3
These functional groups enable the molecule to participate in hydrogen bonding, enhancing its solubility in polar solvents. The planar structure of the pyridine ring facilitates π-π stacking interactions, which can be important for its biological activities and binding properties .
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 4-aminopyridin-3-ol and its derivatives. These methods often involve multi-step processes with various intermediates.
Standard Synthesis Approaches
While direct synthesis information for 4-aminopyridin-3-ol is limited in the provided search results, related compounds such as 3-fluoro-4-aminopyridine provide insight into potential synthetic strategies. These typically involve:
-
Deprotonation of a suitable pyridine starting material
-
Introduction of functional groups at desired positions
-
Functional group transformations to achieve the target structure
For example, the synthesis of related aminopyridine compounds often begins with halogenated pyridines that undergo substitution reactions to introduce amino groups .
Advanced Synthesis Techniques
More sophisticated approaches to synthesizing aminopyridinol derivatives involve:
Technique | Description | Key Reagents | Advantages |
---|---|---|---|
Ullmann Amination | Introduction of amino group via copper-catalyzed reaction | Copper sulfate, ammonium hydroxide | Allows direct amination of halopyridines |
Hofmann Rearrangement | Conversion of amides to amines | m-CPBA, hydrazine | Creates amino groups with good regioselectivity |
Radiochemical Synthesis | Used for isotopically labeled variants | Palladium catalysts, [¹¹C]methyl iodide | Produces tracers for PET imaging applications |
Advanced synthetic methodology for similar compounds has utilized palladium-mediated cross-coupling reactions, particularly for introducing substituents at the 3-position while maintaining the 4-amino functionality. For instance, tributylstannyl precursors have proven effective in these transformations due to their stability and functional group tolerance .
Biological Activity and Mechanism of Action
4-Aminopyridin-3-ol and closely related compounds exhibit significant biological activity, particularly in neurological systems.
Potassium Channel Modulation
The primary mechanism of action for 4-aminopyridin-3-ol and related compounds is the blockade of voltage-gated potassium channels, particularly those in the Kv1 family. This blockade has several downstream effects:
These effects make 4-aminopyridin-3-ol and similar compounds valuable tools for studying neuronal function and potential therapeutic agents for conditions characterized by impaired neurotransmission .
Structure-Activity Relationships
Studies of 4-aminopyridine derivatives have revealed important structure-activity relationships that impact potency and selectivity:
Structural Modification | Effect on Activity | Relative Potency |
---|---|---|
3-methyl substitution | Enhances potassium channel blockade | ~7-fold more potent than 4AP |
3-methoxy substitution | Reduces potency | ~3-4 fold less potent than 4AP |
3-trifluoromethyl substitution | Reduces potency | ~3-4 fold less potent than 4AP |
2-trifluoromethyl substitution | Dramatically reduces activity | ~60-fold less active than 4AP |
These findings suggest that selective modifications at the 3-position can significantly alter the pharmacological profile of these compounds, with potential implications for developing more targeted therapeutic agents .
Research Applications
4-Aminopyridin-3-ol and its derivatives have found numerous applications in scientific research, particularly in neurobiology and pharmacology.
Neuroscience Research
In neuroscience research, 4-aminopyridin-3-ol serves as:
-
A tool compound for characterizing different subtypes of potassium channels
-
A probe for studying the physiological processes associated with potassium channel function
-
An agent for investigating neurotransmission mechanisms at neuromuscular junctions
-
A means for studying neuronal excitability in various experimental models
These applications have contributed significantly to our understanding of neuronal signaling and the role of potassium channels in neurological function and dysfunction .
Comparative Analysis with Related Compounds
4-Aminopyridin-3-ol belongs to a family of pyridine derivatives with varying substituents and biological properties. Understanding the differences between these compounds is essential for their appropriate application in research and therapeutic development.
Structural Comparisons
Compound | Key Structural Differences | Chemical Characteristics |
---|---|---|
4-Aminopyridin-3-ol | Amino at position 4, hydroxyl at position 3 | Enhanced solubility, hydrogen bonding capability |
3-Amino-4-pyridinol | Amino at position 3, hydroxyl at position 4 | Different electronic distribution, altered reactivity |
4-Aminopyridine | Amino at position 4, no hydroxyl group | Less polar, different solubility profile |
3-Fluoro-4-aminopyridine | Fluoro at position 3, amino at position 4 | Altered electronic properties due to fluorine |
These structural variations result in distinct physicochemical properties that affect solubility, lipophilicity, and bioavailability, which in turn influence their biological activities and applications .
Functional Comparisons
The functional differences between these compounds manifest in their:
-
Potency and selectivity for different potassium channel subtypes
-
Pharmacokinetic profiles, including absorption, distribution, and elimination
-
Side effect profiles and therapeutic windows
-
Suitability for different research applications and clinical indications
Understanding these differences is crucial for selecting the appropriate compound for specific research or therapeutic purposes .
Hazard Type | Classification | Precautionary Measures |
---|---|---|
Acute Toxicity (Oral) | Harmful if swallowed | Avoid ingestion, wash thoroughly after handling |
Skin Irritation | Causes skin irritation | Use appropriate gloves and protective clothing |
Eye Irritation | Causes serious eye irritation | Use eye protection, avoid contact with eyes |
Respiratory | May cause respiratory irritation | Use in well-ventilated area, avoid breathing dust/vapors |
These hazard classifications necessitate appropriate handling procedures and personal protective equipment when working with this compound .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume